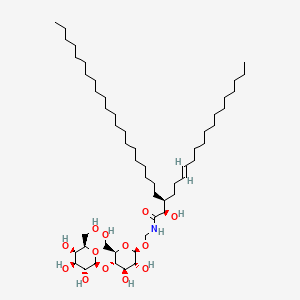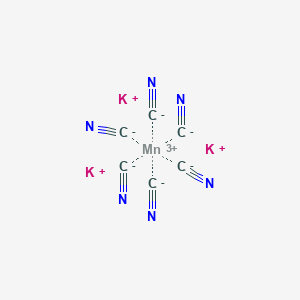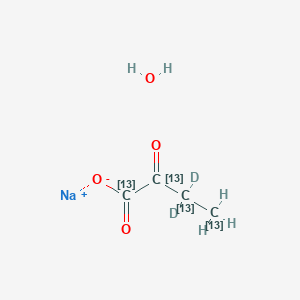
Fumaric acid monoethyl ester,calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaric acid monoethyl ester, calcium salt: is a chemical compound with the molecular formula C12H14CaO8 and a molecular weight of 326.31 g/mol . It is a derivative of fumaric acid, an organic compound that is widely used in various industrial and pharmaceutical applications. The calcium salt form of fumaric acid monoethyl ester is known for its stability and unique properties, making it valuable in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fumaric acid monoethyl ester, calcium salt can be synthesized through the esterification of fumaric acid with ethanol in the presence of a catalyst. Common catalysts include acids or acidic ion-exchange resins . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of fumaric acid monoethyl ester, calcium salt involves large-scale esterification reactions. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Fumaric acid monoethyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Fumaric acid monoethyl ester, calcium salt is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various complex molecules .
Biology: In biological research, the compound is studied for its effects on cellular processes. It has been shown to inhibit thymidine incorporation into DNA by cultured human lymphocytes .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of psoriasis. It inhibits the proliferation of human keratinocytes and evokes transient increases in intracellular free calcium concentration .
Industry: In industrial applications, fumaric acid monoethyl ester, calcium salt is used in the production of biodegradable polymers and as a crosslinking agent in the preparation of hydrogels .
Mecanismo De Acción
The mechanism of action of fumaric acid monoethyl ester, calcium salt involves its interaction with cellular pathways. It is known to modulate the immune response by shifting the balance from a Th1 to a Th2 pattern of immune response . This immunomodulatory effect is beneficial in conditions like psoriasis. Additionally, the compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress .
Comparación Con Compuestos Similares
Dimethyl fumarate (DMF): Another ester derivative of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate (MEF): Similar to fumaric acid monoethyl ester, calcium salt, but without the calcium ion.
Uniqueness: Fumaric acid monoethyl ester, calcium salt is unique due to its calcium ion, which enhances its stability and bioavailability compared to other fumaric acid esters. This makes it particularly useful in pharmaceutical formulations and industrial applications .
Propiedades
Fórmula molecular |
C12H14CaO8 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
calcium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |
Clave InChI |
WOONQYHBMBCNDD-SYWGCQIGSA-L |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] |
SMILES canónico |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)

![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)


![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)
